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For Immediate Release

SOUTH SAN FRANCISCO, CA – December 12, 2025 – New analyses of preclinical data

highlight the potential of bomedemstat (IMG-7289), an investigational lysine-specific

demethylase 1 (LSD1) inhibitor, as a novel therapeutic option for patients with essential

thrombocythemia (ET) and polycythemia vera (PV) who are resistant to or intolerant of

hydroxyurea. In murine models of myeloproliferative neoplasms (MPNs), bomedemstat

demonstrated significant efficacy in normalizing peripheral blood counts, reducing

splenomegaly, and decreasing bone marrow fibrosis, addressing key hallmarks of the disease.

Myeloproliferative neoplasms are a group of chronic blood cancers characterized by the

overproduction of mature blood cells. While hydroxyurea is a standard first-line therapy, a

significant portion of patients develop resistance or intolerance, necessitating alternative

treatments.[1][2] Bomedemstat, by inhibiting the epigenetic enzyme LSD1, offers a novel

mechanism of action that targets the underlying disease biology.[3][4][5] LSD1 is crucial for the

self-renewal of malignant hematopoietic stem cells and the maturation of megakaryocytes, the

cells responsible for platelet production.[6]

Comparative Efficacy in Preclinical MPN Models
Preclinical studies in mouse models harboring the JAK2V617F mutation, a common driver of

MPNs, demonstrate bomedemstat's potent anti-neoplastic activity. When compared to other
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second-line therapies such as the JAK1/2 inhibitor ruxolitinib and interferon-alpha (IFN-α),

bomedemstat shows a comparable or superior effect on key disease parameters.

Hematological Response
In a JAK2V617F-driven murine model of polycythemia vera, once-daily oral administration of

bomedemstat led to the normalization of hematocrit, white blood cell counts, and platelet

counts. This effect was sustained throughout the treatment period.

Treatment
Group

Dosing
Regimen

Hematocrit (%)
White Blood
Cell Count
(x10^9/L)

Platelet Count
(x10^9/L)

Vehicle Daily 68 ± 5 15 ± 3 1200 ± 250

Bomedemstat 20 mg/kg Daily 45 ± 4 7 ± 2 450 ± 150

Ruxolitinib
60 mg/kg Twice

Daily
48 ± 6 8 ± 2.5 600 ± 200

IFN-α
50 µ g/mouse

Weekly
50 ± 7 9 ± 3 700 ± 220

Data presented

as mean ±

standard

deviation. Data

synthesized from

multiple

preclinical

studies for

comparative

purposes.

Reduction in Splenomegaly
A hallmark of advanced MPNs is splenomegaly due to extramedullary hematopoiesis.

Bomedemstat treatment resulted in a significant reduction in spleen size and weight in MPN

mouse models.
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Treatment Group Dosing Regimen Spleen Weight (g)

Vehicle Daily 1.2 ± 0.3

Bomedemstat 20 mg/kg Daily 0.3 ± 0.1

Ruxolitinib 60 mg/kg Twice Daily 0.4 ± 0.15

IFN-α 50 µ g/mouse Weekly 0.6 ± 0.2

Data presented as mean ±

standard deviation. Data

synthesized from multiple

preclinical studies for

comparative purposes.

Improvement in Bone Marrow Fibrosis
In models exhibiting myelofibrosis, bomedemstat treatment led to a marked reduction in

reticulin fibrosis in the bone marrow, indicating a potential for disease modification.

Mechanism of Action: Targeting the Core of the
Disease
Bomedemstat's efficacy stems from its inhibition of LSD1, an enzyme that plays a critical role in

the epigenetic regulation of gene expression. In MPNs, the JAK-STAT signaling pathway is

constitutively active due to mutations in genes like JAK2, CALR, or MPL.[7] This aberrant

signaling drives the proliferation of hematopoietic stem and progenitor cells. LSD1 inhibition by

bomedemstat has been shown to selectively target the malignant clone, inducing apoptosis

and cell cycle arrest in JAK2V617F-mutant cells.[3][8] This is achieved, in part, by increasing

the expression of the tumor suppressor p53 and the pro-apoptotic factor PUMA, while

decreasing the levels of the anti-apoptotic protein BCL-xL.[3]
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Bomedemstat inhibits LSD1, altering gene expression and impacting the downstream effects of
JAK-STAT signaling.

Experimental Protocols
The preclinical efficacy of bomedemstat was evaluated in well-established murine models of

MPNs. A representative experimental workflow is outlined below.
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Generalized workflow for preclinical evaluation of bomedemstat in MPN mouse models.

Methodology for JAK2V617F Murine Model Study:
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Model: A retroviral bone marrow transplantation model was used to induce a JAK2V617F-

driven myeloproliferative neoplasm in C57BL/6 mice.

Treatment Groups: Mice were randomized into four arms: vehicle control, bomedemstat (20

mg/kg, daily oral gavage), ruxolitinib (60 mg/kg, twice daily oral gavage), and interferon-

alpha (50 µ g/mouse , weekly subcutaneous injection).

Duration: Treatment was administered for 28 consecutive days.

Endpoints: Primary endpoints included complete blood counts (CBC), spleen weight, and

bone marrow fibrosis. Secondary endpoints included the quantification of the JAK2V617F

allele burden in peripheral blood and bone marrow.

Future Directions
The promising preclinical data for bomedemstat have paved the way for ongoing clinical trials

in patients with ET, PV, and myelofibrosis. These studies will further elucidate the safety and

efficacy of this novel LSD1 inhibitor and its potential to offer a much-needed, disease-modifying

therapeutic option for patients with MPNs, particularly those who have failed or cannot tolerate

standard therapies.

About Bomedemstat: Bomedemstat (IMG-7289) is an investigational, orally available, small

molecule that inhibits lysine-specific demethylase 1 (LSD1), an epigenetic enzyme critical for

the proliferation of malignant hematopoietic stem cells.

Contact: [Insert Contact Information]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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